Cas no 58590-31-1 (2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide)

2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-phenoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-
- 2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide
- 58590-31-1
- F1518-3399
- Z30538198
- F0007-1073
- 2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide
- Oprea1_621504
- AE-641/06317003
- SR-01000391209
- 2-phenoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide
- 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
- SR-01000391209-1
- 2-phenoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
- Oprea1_087914
- SD-219286
- SCHEMBL15116296
- AKOS000496036
- 2-PHENOXY-N-(4-(THIAZOL-2-YLSULFAMOYL)-PHENYL)-ACETAMIDE
- STK125783
-
- インチ: InChI=1S/C17H15N3O4S2/c21-16(12-24-14-4-2-1-3-5-14)19-13-6-8-15(9-7-13)26(22,23)20-17-18-10-11-25-17/h1-11H,12H2,(H,18,20)(H,19,21)
- InChIKey: NZLZHGMARVZMOL-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
計算された属性
- せいみつぶんしりょう: 389.05055
- どういたいしつりょう: 389.05039832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 134Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- PSA: 97.39
2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0007-1073-40mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-75mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-2mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-1mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-4mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-15mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-20mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-2μmol |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-100mg |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
Life Chemicals | F0007-1073-10μmol |
2-phenoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide |
58590-31-1 | 90%+ | 10μmol |
$69.0 | 2023-07-28 |
2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide 関連文献
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamideに関する追加情報
Comprehensive Overview of 2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide (CAS No. 58590-31-1)
2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide (CAS No. 58590-31-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of phenoxy, thiazole, and sulfonamide functional groups, making it a versatile intermediate for drug discovery and crop protection applications. Its structural complexity and potential bioactivity have positioned it as a subject of interest for researchers exploring novel therapeutic agents and sustainable agricultural solutions.
The compound's molecular structure is characterized by a central acetamide bridge linking a phenoxy moiety to a 4-(1,3-thiazol-2-yl)sulfamoylphenyl group. This arrangement imparts distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. Researchers have investigated its potential as a kinase inhibitor or enzyme modulator, particularly in contexts where the thiazole ring's heterocyclic nature may interact with biological targets. Recent studies suggest possible applications in addressing metabolic disorders or plant pathogen resistance, aligning with current trends in precision medicine and eco-friendly agriculture.
From a synthetic chemistry perspective, 58590-31-1 represents an interesting case study in heterocyclic compound formation. The thiazole-sulfonamide segment requires careful optimization of reaction conditions to achieve high yields, often involving coupling reactions or cyclization techniques. Analytical characterization typically employs HPLC, NMR spectroscopy, and mass spectrometry to verify purity and structural integrity. These methodologies reflect the growing demand for robust quality control protocols in specialty chemical production, a topic frequently searched by professionals in the field.
The compound's potential extends to material science applications, where its aromatic systems and polar groups could contribute to advanced polymeric materials or coating formulations. This versatility addresses contemporary industry needs for multifunctional additives that combine thermal stability with specific interfacial properties. Environmental considerations in chemical synthesis have also driven interest in greener preparation routes for such sulfonamide derivatives, coinciding with the green chemistry movement's popularity in academic and industrial circles.
Safety profiles and toxicological assessments of 2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide remain active areas of investigation, particularly regarding its biodegradation pathways and ecotoxicology parameters. These studies respond to increasing regulatory scrutiny and public interest in chemical safety databases, a frequently searched topic among environmental health professionals. Proper handling protocols emphasize standard laboratory precautions, with material safety data sheets providing essential guidance for researchers.
Commercial availability of CAS 58590-31-1 through specialty chemical suppliers has enabled broader research access, though synthesis scale-up challenges persist. The compound's price point and purity specifications often correlate with its intended application—whether for high-throughput screening in drug discovery or as a reference standard in analytical methods. This economic dimension reflects the growing fine chemicals market dynamics, another trending search subject among industry analysts.
Future research directions may explore the compound's structure-activity relationships through systematic molecular modification, particularly regarding the sulfamoyl linkage's role in target binding. Computational chemistry approaches, including molecular docking simulations, could further elucidate its interaction mechanisms with biological receptors—a methodology gaining traction in computer-aided drug design circles. Such investigations align with current scientific interest in rational drug development strategies and fragment-based lead discovery.
In summary, 2-phenoxy-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}acetamide exemplifies the intersection of medicinal chemistry and agrochemical innovation. Its multifaceted applications and research potential continue to inspire investigations across disciplines, from pharmacology to materials engineering. As scientific understanding evolves, this compound may contribute to addressing some of today's most pressing challenges in healthcare and sustainable agriculture, making it a noteworthy subject for ongoing study and development.
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